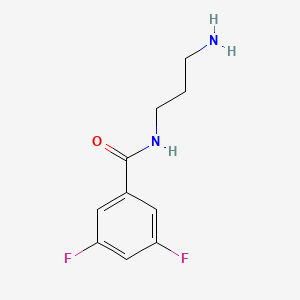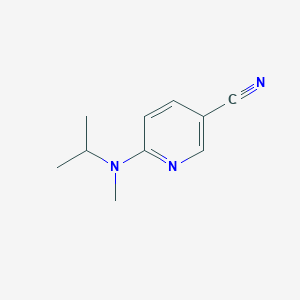
N-(3-aminopropyl)-3,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-3,5-difluorobenzamide (APF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APF is a small molecule that has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3,5-difluorobenzamide is not fully understood. However, it has been proposed that N-(3-aminopropyl)-3,5-difluorobenzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs) and the NF-κB signaling pathway. HDACs are enzymes that regulate gene expression by modifying histone proteins, and NF-κB is a signaling pathway that regulates the immune response and inflammation.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to induce apoptosis and inhibit angiogenesis. In neuronal cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to reduce oxidative stress and neuroinflammation. In immune cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit T cell activation and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-aminopropyl)-3,5-difluorobenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has shown promising results in various studies and has potential applications in various fields. However, there are also some limitations to using N-(3-aminopropyl)-3,5-difluorobenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of N-(3-aminopropyl)-3,5-difluorobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective analogs of N-(3-aminopropyl)-3,5-difluorobenzamide could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of N-(3-aminopropyl)-3,5-difluorobenzamide has been achieved using various methods. One of the most common methods is the reaction between 3,5-difluorobenzoic acid and 3-aminopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction between 3,5-difluorobenzoyl chloride and 3-aminopropylamine in the presence of a base such as triethylamine. These methods result in the formation of N-(3-aminopropyl)-3,5-difluorobenzamide as a white crystalline solid.
Scientific Research Applications
N-(3-aminopropyl)-3,5-difluorobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, N-(3-aminopropyl)-3,5-difluorobenzamide has shown promising results as a potential therapeutic agent for the treatment of various types of cancer. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(3-aminopropyl)-3,5-difluorobenzamide has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to protect neuronal cells from oxidative stress and reduce neuroinflammation. In immunology, N-(3-aminopropyl)-3,5-difluorobenzamide has been studied for its potential role in the modulation of the immune response. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3-aminopropyl)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-8-4-7(5-9(12)6-8)10(15)14-3-1-2-13/h4-6H,1-3,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXCNRVSNOZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)





![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)
